![molecular formula C8H16ClN B1521098 But-2-ynyl-isobutyl-amine hydrochloride CAS No. 1185302-04-8](/img/structure/B1521098.png)
But-2-ynyl-isobutyl-amine hydrochloride
Overview
Description
“But-2-ynyl-isobutyl-amine hydrochloride” is a chemical compound with the CAS Number: 1185302-04-8 . It has a molecular weight of 161.67 . The IUPAC name for this compound is N-isobutyl-2-butyn-1-amine hydrochloride .
Molecular Structure Analysis
The molecular formula of “But-2-ynyl-isobutyl-amine hydrochloride” is C8H16ClN . The InChI code is 1S/C8H15N.ClH/c1-4-5-6-9-7-8(2)3;/h8-9H,6-7H2,1-3H3;1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “But-2-ynyl-isobutyl-amine hydrochloride” include its molecular weight, which is 161.67 . The molecular formula is C8H16ClN . The InChI code is 1S/C8H15N.ClH/c1-4-5-6-9-7-8(2)3;/h8-9H,6-7H2,1-3H3;1H .
Scientific Research Applications
Proteomics Research
In proteomics, this chemical serves as a biochemical tool for the study of protein interactions and functions. It may be used to label or modify proteins, thereby aiding in the identification and understanding of proteomic complexities.
Each of these applications demonstrates the versatility of But-2-ynyl-isobutyl-amine hydrochloride in scientific research. Its role in various fields underscores its importance as a compound of interest for ongoing and future studies .
Safety and Hazards
properties
IUPAC Name |
N-(2-methylpropyl)but-2-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-5-6-9-7-8(2)3;/h8-9H,6-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFXLHLJZXFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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